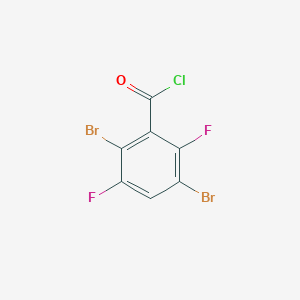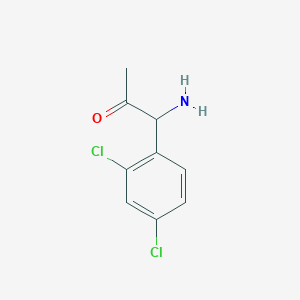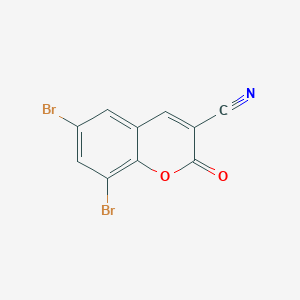
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is a halogenated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a carbonyl group at position 2, and a nitrile group at position 3 on the chromene ring. Its unique structure makes it a valuable compound in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile typically involves the bromination of 2-oxo-2H-chromene-3-carbonitrile. One common method is the reaction of 2-oxo-2H-chromene-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substituted chromenes
- Amino derivatives
- Carboxylic acids and other oxidized products
Aplicaciones Científicas De Investigación
6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiproliferative effects against cancer cells.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to various biological effects. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s interaction with specific enzymes and receptors also plays a role in its biological activity.
Comparación Con Compuestos Similares
- 6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrile
- 6,8-Dichloro-2-oxo-2H-chromene-3-carbonitrile
- 6,8-Difluoro-2-oxo-2H-chromene-3-carbonitrile
Comparison: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its iodo, chloro, and fluoro analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications. The differences in halogen atoms also influence the compound’s solubility, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C10H3Br2NO2 |
|---|---|
Peso molecular |
328.94 g/mol |
Nombre IUPAC |
6,8-dibromo-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Br2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H |
Clave InChI |
JFMZGJXHSLNKAH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


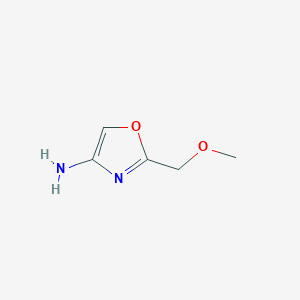
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)
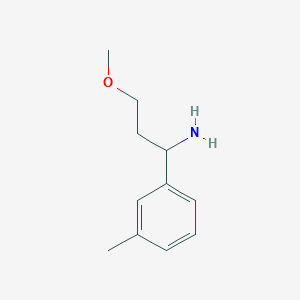
![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
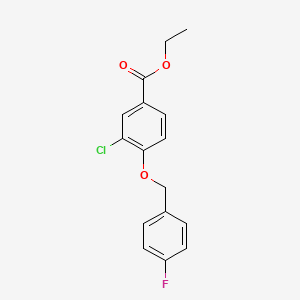
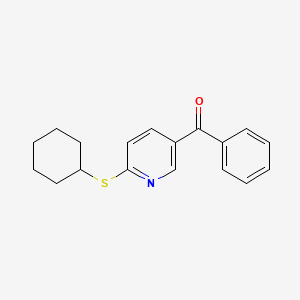
![(6S,9S)-2-Allyl-N-benzyl-6-(4-hydroxybenzyl)-9-methyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024565.png)
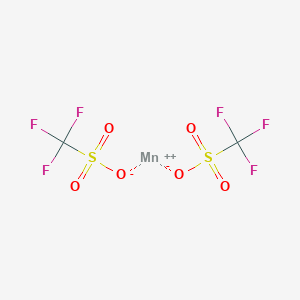
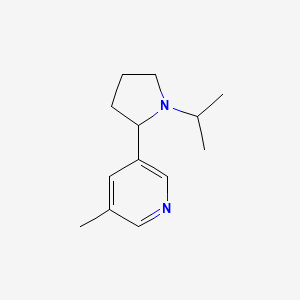
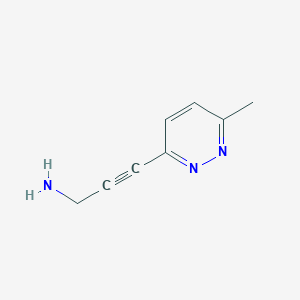
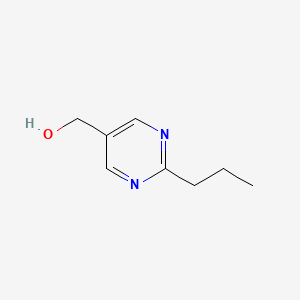
![Benzo[b]thiophen-4-ylhydrazine](/img/structure/B13024595.png)
